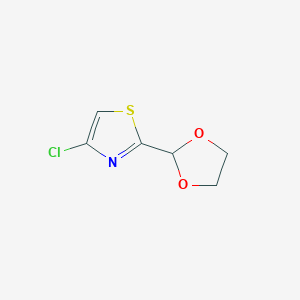
4-クロロ-2-(1,3-ジオキソラン-2-イル)-1,3-チアゾール
説明
4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成ビルディングブロック
4-クロロ-2-(1,3-ジオキソラン-2-イル)-1,3-チアゾール: は、有機合成において汎用性の高いビルディングブロックとして役立ちます。その構造は様々な化学変換を可能にし、複雑な分子の合成のための貴重な前駆体となります。 例えば、置換反応を起こして様々な官能基を導入することができ、これは医薬品や農薬の開発において不可欠です .
鈴木・宮浦カップリング
この化合物は、広く用いられている遷移金属触媒による炭素-炭素結合形成反応である鈴木・宮浦カップリングプロセスにおいて、潜在的に有用です。 そのチアゾール環は、有効な脱離基として作用し、ボロン酸とアリールハライドのカップリングを促進してビアリール化合物を生成することができます。ビアリール化合物は、医薬品化学において重要な役割を果たします .
プロト脱ボロン化研究
プロト脱ボロン化の分野では、4-クロロ-2-(1,3-ジオキソラン-2-イル)-1,3-チアゾールは、ボロン酸エステルからボロン基を除去する研究に使用することができます。 これは、様々な有機反応で一般的に使用されるボロン酸エステル化合物の安定性と反応性を理解するために不可欠です .
生体触媒
この化合物のジオキソラン部分は、生体触媒、特にキラル医薬品中間体の合成における潜在的な用途を示唆しています。 生体触媒は、ジオキソランの独特の立体化学を利用して、エナンチオマー的に純粋な化合物を高選択的に生成することができます。これは、製薬業界にとって非常に重要です .
生物活性
4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, highlighting its pharmacological significance.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a chloro group and a dioxolane moiety. Its molecular formula is . The presence of these functional groups is believed to contribute to its biological activity by influencing its interaction with various biomolecules.
The biological activity of 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole can be attributed to several mechanisms:
- Enzyme Interaction : The compound can bind to enzymes or receptors, leading to either inhibition or modulation of their activity. This interaction may affect various biochemical pathways critical for cellular function.
- Cell Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression and cellular metabolism. Research indicates that thiazole derivatives can induce changes in gene expression profiles, impacting processes such as proliferation and apoptosis.
- Covalent Bond Formation : The ability of the compound to form covalent bonds with nucleophiles enhances its potential as a biochemical modulator.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole have demonstrated cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values ranging from 5.73 µM to 12.15 µM against breast cancer cell lines MCF-7 and MDA-MB-231 .
- Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest at the G1 phase. Additionally, some compounds have shown inhibitory effects on vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties:
- Fungicidal Effects : Preliminary tests indicate that these compounds possess fungicidal activity and may act as plant growth regulators .
- Broad Spectrum Activity : The structure of thiazoles allows them to target various microbial pathogens effectively .
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines using the MTT assay. Results indicated that compounds with specific substitutions exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .
In Vivo Efficacy
In vivo studies involving animal models have shown that at lower dosages, 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole modulates biochemical pathways without significant toxicity. However, higher doses resulted in adverse effects such as cellular damage and apoptosis.
Data Summary Table
| Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|
| Anticancer (MCF-7) | 5.73 | Apoptosis induction; VEGFR inhibition |
| Anticancer (MDA-MB-231) | 12.15 | Cell cycle arrest; apoptosis |
| Antimicrobial | Varies | Broad-spectrum activity against pathogens |
特性
IUPAC Name |
4-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-4-3-11-5(8-4)6-9-1-2-10-6/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYSKPSGMACJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















